BenchChemオンラインストアへようこそ!

Lactoxylidide

Pharmacokinetics Drug metabolism Antiarrhythmic metabolite profiling

Lactoxylidide (CAS 29183-17-3), systematically named N-(2,6-dimethylphenyl)-2-hydroxypropanamide, is a deaminated alcohol metabolite of the Class Ib antiarrhythmic agent tocainide. It belongs to the xylidide chemical family, sharing the 2,6-dimethylphenyl pharmacophore with lidocaine, tocainide, and mexiletine, but differentiated by a 2-hydroxypropanamide side chain (C₁₁H₁₅NO₂; MW 193.24 g/mol) that replaces the 2-aminopropanamide backbone of its parent.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 29183-17-3
Cat. No. B1194717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoxylidide
CAS29183-17-3
Synonymslactoxylidide
lactoxylidide, (+-)-isomer
lactoxylidide, (R)-isomer
lactoxylidide, (S)-isome
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C(C)O
InChIInChI=1S/C11H15NO2/c1-7-5-4-6-8(2)10(7)12-11(14)9(3)13/h4-6,9,13H,1-3H3,(H,12,14)
InChIKeyDPZBSZHXRYUEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactoxylidide (CAS 29183-17-3) Procurement Evidence: A Tocainide Metabolite Reference Standard for Bioanalytical and Pharmacological Negative-Control Workflows


Lactoxylidide (CAS 29183-17-3), systematically named N-(2,6-dimethylphenyl)-2-hydroxypropanamide, is a deaminated alcohol metabolite of the Class Ib antiarrhythmic agent tocainide [1]. It belongs to the xylidide chemical family, sharing the 2,6-dimethylphenyl pharmacophore with lidocaine, tocainide, and mexiletine, but differentiated by a 2-hydroxypropanamide side chain (C₁₁H₁₅NO₂; MW 193.24 g/mol) that replaces the 2-aminopropanamide backbone of its parent [2]. Lactoxylidide was first structurally characterized and pharmacologically profiled as a circulating human metabolite by Ronfeld et al. (1982), who demonstrated its complete pharmacological inactivity across antiarrhythmic, direct cardiac, and CNS endpoints [1]. Its existence as three stereoisomeric forms — racemic, (R)-, and (S)- — is documented in the MeSH supplementary concept registry, with the (S)-enantiomer being the predominant product of stereoselective metabolic reduction [2][3].

Why Tocainide, Lidocaine, or Mexiletine Cannot Substitute for Lactoxylidide in Metabolic Tracing and Negative-Control Experimental Designs


Lactoxylidide occupies a narrow but irreplaceable functional niche that no other xylidide-class compound fills: it is the only pharmacologically confirmed inactive compound within this structural series that retains the full 2,6-dimethylphenyl anilide scaffold [1]. Tocainide (the parent) and lidocaine are potent voltage-gated sodium channel blockers with documented CNS and cardiac effects; mexiletine, while also having no active metabolites, is itself pharmacologically active [2][3]. Lactoxylidide's demonstrated complete absence of antiarrhythmic, direct cardiac, and CNS effects — confirmed in both mouse and rabbit models — makes it unique as a definitive negative control for structure-activity relationship (SAR) studies on the xylidide pharmacophore [1]. Furthermore, its plasma half-life (29.1 hr) is more than double that of tocainide (13.6 hr) and the co-metabolite tocainide carbamoyl glucuronide (13 hr), meaning that generic substitution with any active analog would fundamentally confound protocols requiring an inert, long-circulating xylidide tracer [1].

Quantitative Differentiation Evidence for Lactoxylidide (CAS 29183-17-3): Head-to-Head Pharmacokinetic, Pharmacodynamic, and Stereochemical Comparisons


Plasma Elimination Half-Life: Lactoxylidide vs. Tocainide vs. Co-Metabolite TG in Post-MI Patients

Lactoxylidide (LX) exhibits a mean plasma elimination half-life of 29.1 hours, which is 2.14-fold longer than the parent drug tocainide (13.6 hr) and 2.24-fold longer than the co-metabolite tocainide carbamoyl glucuronide, TG (13 hr), measured under identical steady-state conditions in post-myocardial infarction patients receiving oral tocainide for 7 days [1]. This extended residence time means LX accumulates differentially relative to the parent and the glucuronide metabolite, reaching a serum LX-to-tocainide ratio of 0.48 at steady state, compared with only 0.28 for TG [1]. By contrast, lidocaine's elimination half-life is 1.5–2 hours in healthy adults [2], and mexiletine's is approximately 10 hours [3], placing LX's 29.1-hr half-life as the longest among pharmacokinetically characterized xylidide-class compounds.

Pharmacokinetics Drug metabolism Antiarrhythmic metabolite profiling

Pharmacological Activity: Confirmed Complete Inactivity of Lactoxylidide vs. Tocainide Across Antiarrhythmic, Cardiac, and CNS Endpoints

In a direct comparative pharmacology study using mouse and rabbit models, lactoxylidide (LX) was tested alongside tocainide for antiarrhythmic efficacy, direct cardiac effects, and CNS toxicity. Tocainide demonstrated characteristic Class Ib antiarrhythmic activity (sodium channel blockade), measurable direct cardiac effects, and CNS effects at therapeutic concentrations. In contrast, LX exhibited no antiarrhythmic activity, no direct cardiac effects, and no CNS toxic effects at any tested concentration [1]. This led the authors to conclude that 'tocainide, unlike many antiarrhythmic drugs, has no active metabolites' [1]. This stands in marked distinction to lidocaine, whose N-dealkylated metabolites monoethylglycinexylidide (MEGX) and glycinexylidide (GX) retain significant antiarrhythmic and convulsant activity — MEGX was shown to be equally potent as lidocaine in producing convulsions in rat dose-response studies [2].

Pharmacodynamics Sodium channel Negative control compound Cardiac safety pharmacology

Steady-State Metabolite Abundance Ratio: Lactoxylidide vs. Tocainide Carbamoyl Glucuronide as Dominant Circulating Tocainide Metabolite

At steady state following 7 days of oral tocainide administration to post-MI patients, the mean serum metabolite-to-parent ratio was 0.48 for lactoxylidide (LX) versus 0.28 for tocainide carbamoyl glucuronide (TG), establishing LX as the quantitatively predominant circulating metabolite by a factor of 1.71-fold [1]. This dominance in systemic exposure is mechanically linked to the 29.1-hr half-life of LX, which drives its accumulation relative to both parent drug and TG [1]. In urinary excretion studies, unchanged tocainide accounted for 28–55% of the dose, with glucuronide-hydrolyzed urine increasing recovery to 55–79%, while LX represented the deaminated alcohol pathway fraction that escapes glucuronidation-dependent recovery [2].

Metabolite profiling Therapeutic drug monitoring Bioanalytical method development

Stereoselective Formation: Predominant (S)-Enantiomer Production via Cytosolic Carbonyl Reductase Activity

Lactoxylidide is formed from the ketone intermediate 2-oxopropiono-2',6'-xylidide via stereoselective carbonyl reduction catalyzed by rabbit- and rat-liver cytosol. Gal et al. (1982) demonstrated that this reduction 'proceeded with high stereoselectivity to give predominantly or exclusively the (S)-alcohol' [1]. This stereochemical outcome is directly verifiable: the individual (R)- and (S)-enantiomers of lactoxylidide are registered as distinct chemical entities with separate CAS numbers — 83154-86-3 for (R)-lactoxylidide and 83154-87-4 for (S)-lactoxylidide [2]. In contrast, tocainide itself is administered as the racemate, with the (R)-enantiomer being 3–4× more potent at sodium channels than the (S)-enantiomer, while mexiletine also exhibits stereoselective disposition but its metabolites are all pharmacologically inactive [3].

Stereochemistry Drug metabolism Carbonyl reductase Chiral metabolite analysis

Predicted Toxicity and Drug-Likeness Profile of Lactoxylidide: In Silico Differentiation from Lidocaine and Mexiletine on hERG Liability and Hepatotoxicity Risk

Computational toxicity predictions using the INTEDE drug metabolite knowledgebase provide a comparative safety profile for lactoxylidide: hERG blockade probability of 0.007 (classified as 'excellent,' range 0–0.3), human hepatotoxicity probability of 0.175 ('excellent'), and drug-induced liver injury (DILI) probability of 0.064 ('excellent') [1]. These values are consistent with the experimentally observed lack of direct cardiac and CNS effects [2]. By contrast, lidocaine and mexiletine are known clinical hERG blockers with measurable proarrhythmic potential at supratherapeutic concentrations [3]. Lactoxylidide's predicted logP of 1.26–1.98 and topological polar surface area of 49.3 Ų place it within favorable oral drug-like space (Pfizer Rule: accepted; logP < 3 and TPSA < 75) [1], and it triggers only 1 ALARM NMR reactive substructure alert and zero PAINS alerts, indicating a low promiscuity risk for screening applications [1].

In silico toxicology Drug safety prediction hERG channel Procurement risk assessment

Validated Application Scenarios for Lactoxylidide (CAS 29183-17-3) in Bioanalysis, Pharmacology, and Drug Metabolism Research


Bioanalytical Reference Standard for LC-MS/MS Quantification of Tocainide and Its Metabolites in Plasma and Urine

Lactoxylidide is the essential calibrator for any regulatory-grade bioanalytical method intended to quantify the complete metabolic profile of tocainide. Because LX is the most abundant circulating metabolite (serum ratio 0.48 vs. 0.28 for TG) and has the longest half-life (29.1 hr) among tocainide-related species, its inclusion as a discrete analytical standard is required to achieve accurate mass balance in pharmacokinetic studies [1]. Methods that quantify only parent tocainide and the glucuronide metabolite will systematically underestimate total drug-related material exposure by missing the ~63% contribution of LX to the circulating metabolite pool [1]. Procurement of LX with documented purity ≥95% enables its direct use as a primary calibrator or internal standard in HPLC-UV and LC-MS/MS workflows .

Definitive Negative Control Compound for Class Ib Sodium Channel Pharmacology Screening

Lactoxylidide possesses the full 2,6-dimethylphenyl anilide pharmacophore shared by lidocaine, tocainide, and mexiletine, yet is the only member of this structural class with experimentally confirmed absence of sodium channel blocking activity, antiarrhythmic efficacy, and direct cardiac effects [1]. This makes LX the ideal negative control for SAR studies exploring the molecular determinants of sodium channel blockade within the xylidide series. Unlike using vehicle-only controls, LX controls for non-specific anilide scaffold effects while ensuring that any observed channel modulation is attributable to the specific structural feature being varied (e.g., the amino group of tocainide or the diethylamino moiety of lidocaine). Its hERG probability of 0.007 further supports its use in cardiac ion channel panels where false-positive cardiotoxicity signals from control compounds must be minimized [2].

Stereoselective Carbonyl Reduction Probe Substrate for Cytosolic Reductase Enzyme Characterization

The metabolic conversion of 2-oxopropiono-2',6'-xylidide (the deamination product of tocainide) to lactoxylidide proceeds with high stereoselectivity, yielding predominantly or exclusively the (S)-alcohol enantiomer via cytosolic carbonyl reductase activity in both rabbit and rat liver [1]. This well-characterized stereochemical outcome, combined with the commercial availability of both racemic LX and its individual enantiomers as distinct CAS-registered entities, makes LX an excellent probe substrate for characterizing the stereoselectivity of novel carbonyl-reducing enzymes, studying species differences in ketone reduction, or validating chiral chromatographic separation methods for hydroxypropanamide metabolites [1].

Pharmacokinetic Modeling Reference for Drug Metabolite Accumulation Studies Involving Long-Half-Life Inactive Metabolites

With a 2.14-fold longer half-life than its parent drug, lactoxylidide exemplifies a clinically significant pharmacokinetic phenomenon: the disproportionate accumulation of an inactive metabolite relative to the active parent during multiple dosing. The LX/tocainide half-life ratio of 2.14 and steady-state accumulation ratio of 0.48 provide a well-documented reference dataset for pharmacokinetic modelers developing physiologically based pharmacokinetic (PBPK) models that must account for metabolite accumulation in scenarios of renal or hepatic impairment [1]. This is particularly relevant given that tocainide elimination is predictably reduced in renal disease, which may further amplify the LX/tocainide exposure ratio [1].

Quote Request

Request a Quote for Lactoxylidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.